molecular formula C21H21BrN6O4 B2365461 Methyl 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-yl)benzoate hydrobromide CAS No. 1548618-47-8

Methyl 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-yl)benzoate hydrobromide

Cat. No. B2365461
M. Wt: 501.341
InChI Key: UMJBJTHBHPNPAX-UHFFFAOYSA-N
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Description

The compound appears to contain a pteridine ring, which is a bicyclic structure composed of pyrimidine and pyrazine rings fused together . Pteridines are often found in biological systems and have various roles, such as serving as the backbone for folic acid .


Molecular Structure Analysis

The compound likely contains a pteridine ring attached to a benzoyl group via a methylene bridge. It also appears to have a methoxy carbonyl group and a terminal alkyne group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For instance, the presence of the polar pteridine ring and the potential for hydrogen bonding might influence its solubility .

Scientific Research Applications

  • Photophysical Properties : A study focused on the synthesis and photophysical properties of similar methyl benzoate derivatives. These compounds, including variants like MHmoTB and MHncTB, exhibit unique luminescence properties due to the presence of methoxy and cyano groups, influencing their quantum yields and solvatochromic effects in luminescence spectra (Kim et al., 2021).

  • Synthesis of Analogues : Another research paper describes the synthesis of 10-propargylfolic acid from related compounds. This process involves the attachment of the (2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl group to folic acid analogues, indicating potential applications in creating new folic acid derivatives (Piper et al., 1987).

  • Photoinitiated Polymerization : Research on alkoxyamine compounds, including methyl benzoate derivatives, has shown their potential as photoiniferters in polymerization processes. The study explores how these compounds decompose under UV irradiation to generate radicals, which could be useful in initiating polymerization reactions (Guillaneuf et al., 2010).

  • Applications in Photodynamic Therapy : Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, which are structurally similar to the compound , revealed their potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and photodegradation properties (Pişkin et al., 2020).

properties

IUPAC Name

methyl 4-[2-[(2,4-diaminopteridin-6-yl)methyl]-1-methoxy-1-oxopent-4-yn-2-yl]benzoate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O4.BrH/c1-4-9-21(19(29)31-3,13-7-5-12(6-8-13)18(28)30-2)10-14-11-24-17-15(25-14)16(22)26-20(23)27-17;/h1,5-8,11H,9-10H2,2-3H3,(H4,22,23,24,26,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJBJTHBHPNPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(CC#C)(CC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-yl)benzoate hydrobromide

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